molecular formula C4H6Cl2S2 B14356742 2-(Dichloromethyl)-1,3-dithiolane CAS No. 91147-35-2

2-(Dichloromethyl)-1,3-dithiolane

Cat. No.: B14356742
CAS No.: 91147-35-2
M. Wt: 189.1 g/mol
InChI Key: WEAXRFPMHMVZQN-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)-1,3-dithiolane is an organosulfur compound characterized by the presence of a dithiolane ring with a dichloromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dichloromethyl)-1,3-dithiolane typically involves the reaction of 1,3-dithiolane with dichloromethyl reagents under controlled conditions. One common method includes the use of dichloromethyl methyl ether as a reagent in the presence of a catalyst such as titanium tetrachloride . The reaction is carried out under acidic conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dichloromethyl)-1,3-dithiolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.

    Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl-substituted dithiolane.

    Substitution: Various substituted dithiolanes depending on the nucleophile used.

Scientific Research Applications

2-(Dichloromethyl)-1,3-dithiolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dichloromethyl)-1,3-dithiolane involves its interaction with molecular targets through its reactive dichloromethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dichloromethyl)-1,3-dithiolane is unique due to its dithiolane ring structure, which imparts specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

91147-35-2

Molecular Formula

C4H6Cl2S2

Molecular Weight

189.1 g/mol

IUPAC Name

2-(dichloromethyl)-1,3-dithiolane

InChI

InChI=1S/C4H6Cl2S2/c5-3(6)4-7-1-2-8-4/h3-4H,1-2H2

InChI Key

WEAXRFPMHMVZQN-UHFFFAOYSA-N

Canonical SMILES

C1CSC(S1)C(Cl)Cl

Origin of Product

United States

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